Phenol,MolecularBiologyGrade
Description
Historical Context of Nucleic Acid Purification Methodologies
The initial steps towards isolating nucleic acids were taken long before their function was understood. The crude extraction of what was then called "nuclein" was first achieved by Friedrich Miescher in 1869 from the nuclei of white blood cells. biochain.comsterilab.co.uk This marked the beginning of a quest to purify and understand these essential biomolecules.
The use of phenol (B47542) for purifying nucleic acids was built upon earlier observations. In 1953, Grassmann and Deffner reported on the ability of phenol to extract proteins from aqueous solutions. researchgate.netcarlroth.comitwreagents.com Building on this, Kirby, in 1956, introduced a method using a two-phase phenol-water mixture to separate RNA from proteins in mammalian tissue homogenates. researchgate.netcarlroth.comitwreagents.com In his experiments, RNA partitioned into the aqueous phase, while DNA remained with the proteins in the interphase. carlroth.com Kirby later demonstrated that by using solutions of anionic salts instead of pure water, both DNA and RNA could be recovered in the aqueous phase. carlroth.comitwreagents.com
Kirby's initial method laid the groundwork for many purification techniques still in use today. carlroth.com The fundamental principle of using phenol to denature and separate proteins from nucleic acids has been refined over time. A significant advancement was the combination of phenol with chloroform (B151607), which is more effective at denaturing proteins than phenol alone and helps in the separation of the aqueous and organic phases. researchgate.net The addition of isoamyl alcohol to the phenol-chloroform mixture helps to prevent foaming. carlroth.com
A major evolution in RNA purification came with the work of Chomczynski and Sacchi in 1987. They developed a single-step method using a combination of guanidinium (B1211019) thiocyanate (B1210189) and acid phenol-chloroform extraction. researchgate.netitwreagents.com This technique allowed for the efficient isolation of total RNA from various biological samples, while DNA and proteins were partitioned into the interphase and organic phase, respectively, under acidic conditions. nih.gov
| Timeline of Key Developments in Phenol-Based Nucleic Acid Extraction | | :--- | :--- | | 1953 | Grassmann & Deffner report the use of phenol for protein extraction. researchgate.netcarlroth.comitwreagents.com | | 1956 | Kirby utilizes phenol to purify RNA from mammalian tissues. researchgate.netcarlroth.comitwreagents.com | | 1987 | Chomczynski & Sacchi develop the single-step acid guanidinium thiocyanate-phenol-chloroform method for RNA isolation. researchgate.netitwreagents.com |
Significance of "Molecular Biology Grade" Purity in Research Protocols
The success of many molecular biology experiments hinges on the purity of the starting nucleic acid material. The term "Molecular Biology Grade" signifies that a reagent, such as phenol, meets stringent purity standards necessary for these sensitive applications. cloudfront.net
High-quality, pure nucleic acids are essential for a multitude of downstream applications, including:
Polymerase Chain Reaction (PCR) wikipedia.org
Sequencing springernature.com
Cloning springernature.com
Restriction Fragment Length Polymorphism (RFLP) analysis wikipedia.org
Impurities in the phenol used for extraction can have significant detrimental effects on the outcome of an experiment. For instance, contaminating nucleases (DNases and RNases) can degrade the target DNA and RNA molecules. cloudfront.net Other chemical impurities can inhibit enzymatic reactions that are crucial for subsequent analyses. cloudfront.net
"Molecular Biology Grade" phenol is typically redistilled to achieve high purity and is often equilibrated with a buffer to a specific pH. carlroth.comresearchgate.net For DNA extraction, phenol is usually equilibrated to a pH of 7.5-8.0, as DNA is less soluble in acidic phenol. cloudfront.netresearchgate.net Conversely, for RNA extraction, an acidic pH (around 4.5-5.0) is used, which causes DNA to partition into the organic phase, leaving the RNA in the aqueous phase. carlroth.comwikipedia.org The phenol is also often packaged under an inert gas like argon to prevent oxidation, which can produce impurities that damage nucleic acids. carlroth.com
| Common Impurities in Phenol and Their Potential Effects | | :--- | :--- | | Oxidation Products | Can cause strand breaks and cross-linking of nucleic acids. | | Heavy Metals | Can inhibit enzymatic reactions. | | RNases/DNases | Degrade RNA and DNA, respectively. cloudfront.net | | Acidity | Improper pH can lead to the loss of DNA into the organic phase. wikipedia.org |
The use of high-purity, molecular biology grade reagents is a fundamental requirement for obtaining reliable and reproducible results in molecular biology research. cloudfront.net While newer methods for nucleic acid purification, such as those based on silica (B1680970) columns or magnetic beads, have become widespread, phenol-chloroform extraction remains a robust and effective technique, particularly for certain sample types. itwreagents.comnumberanalytics.com
Properties
CAS No. |
100-95-2 |
|---|---|
Molecular Formula |
C14H22 |
Synonyms |
PhenolDetachedCrystalsA.R. |
Origin of Product |
United States |
Theoretical and Mechanistic Underpinnings of Phenol Based Biomolecule Separation
Principles of Liquid-Liquid Extraction in Biological Systems
Liquid-liquid extraction (LLE) is a fundamental separation technique that operates on the principle of differential solubility of a solute between two immiscible liquid phases. uoanbar.edu.iqphenomenex.comwikipedia.org In the context of molecular biology, the two phases are typically an aqueous solution containing the biological sample and an organic solvent, such as phenol (B47542). uoanbar.edu.iqwikipedia.org The core objective of LLE in this setting is to partition unwanted cellular components, primarily proteins and lipids, into the organic phase, while retaining the desired nucleic acids in the aqueous phase. wikipedia.orgojp.gov
The process is driven by the chemical potential difference of the solutes in the two phases, aiming to reach a state of lower free energy. wikipedia.org After thorough mixing to maximize the interfacial surface area and facilitate mass transfer, the two phases are separated, usually by centrifugation. wikipedia.orgthermofisher.com The phase containing the enriched solute is termed the extract, while the phase depleted of the solute is known as the raffinate. wikipedia.org The efficiency of the extraction is determined by the partition coefficient (K), which is the ratio of the concentration of a solute in the two phases at equilibrium. celignis.com
Differential Partitioning of Biomolecules in Phenol-Aqueous Biphasic Systems
The separation of biomolecules in a phenol-aqueous system is a direct consequence of their differing polarities and how they interact with the polar aqueous phase and the less polar phenol phase. bitesizebio.comquora.com Nucleic acids, with their negatively charged phosphate (B84403) backbones, are highly polar and thus preferentially remain in the aqueous phase. bitesizebio.com In contrast, proteins are amphipathic molecules with both polar and non-polar regions. bitesizebio.com
| Biomolecule | Primary Location in Biphasic System | Rationale |
| DNA/RNA | Aqueous Phase | Highly polar due to negatively charged phosphate backbone. bitesizebio.com |
| Proteins | Organic Phase / Interface | Denaturation exposes hydrophobic cores, increasing solubility in the less polar phenol. bitesizebio.comquora.com |
| Lipids | Organic Phase | Non-polar nature leads to high solubility in the organic phenol phase. geneticeducation.co.in |
Phenol is a potent protein denaturant. wikipedia.orgbitesizebio.com In their native, globular state within an aqueous environment, proteins typically fold with their hydrophobic amino acid residues shielded in the core and their hydrophilic residues exposed to the aqueous solvent. bitesizebio.com When introduced to the less polar environment of phenol, this stable conformation is disrupted. bitesizebio.com The proteins begin to unfold, or "denature," exposing their hydrophobic cores. bitesizebio.com These newly exposed non-polar regions are more soluble in the phenol phase than in the aqueous phase. bitesizebio.com
This leads to the migration of the denatured proteins from the aqueous phase into the organic phenol phase. bitesizebio.comquora.com During centrifugation, a distinct interface forms between the denser phenol phase at the bottom and the upper aqueous phase. bitesizebio.com A significant portion of the denatured proteins, along with some cellular debris, accumulates at this interface, forming a visible white, cloudy layer. geneticeducation.co.inbitesizebio.com
The partitioning of nucleic acids between the aqueous and organic phases is critically dependent on the pH of the aqueous buffer. wikipedia.orgnih.gov DNA and RNA are both negatively charged at neutral or slightly alkaline pH (7.0-8.0) due to their phosphate backbones. bitesizebio.com This charge makes them highly soluble in the polar aqueous phase and insoluble in the less polar phenol phase. bitesizebio.com
However, the pH can be manipulated to selectively separate DNA from RNA. wikipedia.orgstackexchange.com At an acidic pH (around 4.5), the negative charges on the phosphate groups of DNA are neutralized by the excess hydrogen ions. wikipedia.orgstackexchange.com This neutralization reduces the polarity of the DNA molecules, causing them to become more soluble in the organic phenol phase. wikipedia.orgbitesizebio.com RNA, on the other hand, remains in the aqueous phase at this acidic pH. stackexchange.comresearchgate.net This pH-dependent partitioning is a widely used strategy for the differential isolation of RNA. nih.govresearchgate.net
| pH of Aqueous Phase | DNA Partitioning | RNA Partitioning |
| 7.0 - 8.0 | Aqueous Phase | Aqueous Phase |
| ~4.5 | Organic Phase | Aqueous Phase |
Phenol is often used in combination with chloroform (B151607) and isoamyl alcohol to improve the efficiency and clarity of the phase separation. wikipedia.orgbitesizebio.com
Chloroform serves several important functions:
Enhanced Denaturation : The combination of phenol and chloroform is more effective at denaturing proteins than phenol alone. quora.comquora.com
Lipid Solubilization : Chloroform is an excellent solvent for lipids, aiding in their removal from the aqueous phase. ojp.govgeneticeducation.co.in
Reduced Water Retention : Phenol can retain a significant amount of water, which can lead to a loss of aqueous phase and therefore a lower yield of nucleic acids. Chloroform helps to reduce this water retention in the organic phase. quora.comquora.com
Isoamyl Alcohol is typically added in a small ratio (e.g., 25:24:1 of phenol:chloroform:isoamyl alcohol) and primarily acts as an anti-foaming agent. geneticeducation.co.inbitesizebio.com During the vigorous mixing required for efficient extraction, emulsions can form, leading to foaming at the interface. Isoamyl alcohol helps to prevent the formation of these foams, resulting in a cleaner and more distinct interface upon centrifugation. geneticeducation.co.in
Thermodynamics and Kinetics of Phase Separation in Phenol-Based Systems
The separation of the phenol-aqueous mixture into two distinct phases is a thermodynamically driven process. The system seeks to minimize its free energy, which is achieved when the polar water molecules and the less polar phenol molecules are largely separated. wikipedia.org The process is spontaneous, but the rate at which this separation occurs is a matter of kinetics. sciencepg.comspringernature.com
The kinetics of phase separation are influenced by several factors:
Temperature : Higher temperatures can increase the rate of diffusion and coalescence of the dispersed phase droplets, leading to faster phase separation.
Viscosity : The viscosity of the phases can affect the rate of movement of droplets.
Interfacial Tension : The tension between the two liquid phases influences how readily the emulsion breaks and the phases separate.
In a typical laboratory setting, centrifugation is used to dramatically accelerate the kinetics of phase separation. The applied centrifugal force overcomes the kinetic barriers, forcing the denser organic phase to the bottom and the less dense aqueous phase to the top, with the precipitated proteins at the interface. wikipedia.orgthermofisher.com
Methodological Applications of Phenol, Molecular Biology Grade in Nucleic Acid Purification
Genomic DNA Isolation Protocols
The phenol-chloroform extraction method is a robust and widely used technique for isolating high-quality genomic DNA from a variety of biological sources. wikipedia.orgthermofisher.com The standard procedure involves the use of a mixture of buffer-saturated phenol (B47542), chloroform (B151607), and isoamyl alcohol. geneticeducation.co.inthermofisher.commpbio.com Phenol's primary role is to denature proteins, while chloroform also denatures proteins and solubilizes lipids, enhancing the density of the organic phase and promoting a sharp interface between the layers. geneticeducation.co.inmicrobenotes.com Isoamyl alcohol is added to reduce foaming during the extraction process. geneticeducation.co.in For DNA isolation, the phenol solution is buffered to a slightly alkaline pH (typically 7.8 to 8.2) to ensure that DNA, with its negatively charged phosphate (B84403) backbone, remains deprotonated and soluble in the aqueous phase. geneticeducation.co.inpacb.com
The general workflow for phenol-chloroform DNA extraction includes:
Cell Lysis: Disruption of cell membranes to release cellular contents. thermofisher.com
Phenol-Chloroform Extraction: Addition of the phenol:chloroform:isoamyl alcohol (25:24:1) mixture to the cell lysate. thermofisher.commpbio.com
Phase Separation: Centrifugation to separate the mixture into an upper aqueous phase (containing DNA), an interphase (with precipitated proteins), and a lower organic phase. microbenotes.comthermofisher.com
DNA Precipitation: Transfer of the aqueous phase to a new tube, followed by the addition of salt (like sodium acetate) and ice-cold ethanol (B145695) or isopropanol (B130326) to precipitate the DNA. wikipedia.orgmpbio.com
Washing and Resuspension: The precipitated DNA pellet is washed with 70% ethanol to remove residual salts and then resuspended in a suitable buffer, such as TE buffer. microbenotes.commpbio.com
When isolating genomic DNA from eukaryotic sources, such as cultured cells or animal tissues, the initial lysis step is critical and must be adapted to the sample type. thermofisher.com For cultured cells, lysis is typically achieved using a buffer containing a detergent like Sodium Dodecyl Sulfate (SDS) to disrupt cell membranes and a protease, such as Proteinase K, to digest cellular proteins, including histones bound to the DNA. protocols.ioresearchgate.net
For solid tissues, mechanical homogenization, such as grinding in liquid nitrogen, is often required prior to enzymatic lysis to ensure efficient cell disruption. thermofisher.com Protocols have been developed for various tissue preparations, including frozen and formalin-fixed, paraffin-embedded (FFPE) samples, which may require additional steps to remove fixatives and cross-links before proceeding with the standard phenol-chloroform extraction. nih.gov Regardless of the initial preparation, the core principle of using phenol to remove protein contamination remains central to achieving high-purity DNA suitable for downstream applications like Southern blotting and library construction. researchgate.net
The fundamental phenol-chloroform extraction procedure is also applied to prokaryotic and archaeal samples, with key modifications focused on the initial cell lysis stage to accommodate their robust cell walls. microbenotes.com For many bacterial species, particularly Gram-positive bacteria with thick peptidoglycan layers, enzymatic digestion with lysozyme (B549824) is a common prerequisite. protocols.ionih.gov Some protocols may incorporate other enzymes, like achromopeptidase, for particularly resilient cell walls. nih.gov
For optimal yield, bacterial cultures are typically harvested in the late logarithmic or early stationary phase of growth. microbenotes.com Once the cells are effectively lysed and nucleoprotein complexes are disrupted, the standard phenol-chloroform extraction is performed to denature and separate proteins from the genomic DNA. microbenotes.comnih.gov The resulting DNA is then precipitated, washed, and resuspended as in eukaryotic protocols.
Isolating high-quality DNA from matrices like plant tissues and environmental samples presents unique challenges due to the presence of inhibitory compounds.
Plant Tissues: Many plant species are rich in polysaccharides and polyphenolic compounds, which can co-precipitate with DNA and interfere with subsequent enzymatic reactions like PCR and restriction digestion. nih.govacademicjournals.org While some specialized protocols for these plants are designed to avoid phenol, modified phenol-chloroform methods are also employed. researchgate.net These protocols often begin with a Cetyltrimethylammonium Bromide (CTAB) extraction buffer to remove polysaccharides, followed by one or more phenol-chloroform-isoamyl alcohol washes to eliminate proteins and pigments, ensuring a purer DNA product. researchgate.net
Environmental Samples: Environmental DNA (eDNA) is often characterized by low DNA concentration and high levels of inhibitors, such as humic acids from soil or water. protocols.io Phenol-chloroform extraction is a valuable method for these samples due to its effectiveness in removing a wide range of proteinaceous and other organic inhibitors. protocols.io The protocol typically involves concentrating the sample (e.g., by filtering large volumes of water), lysing the collected cells in a specialized buffer, and then proceeding with a rigorous phenol-chloroform extraction to purify the small amount of DNA present. protocols.io
Total RNA Isolation Techniques
Phenol-based extraction is also a gold-standard method for the isolation of total RNA. epigentek.commpbio.com A critical difference from DNA extraction is the use of an acidic phenol solution (pH ~4-5). epigentek.comwikipedia.org Under these acidic conditions, DNA is denatured and partitions into the organic phase or the interphase, while the total RNA population remains selectively soluble in the aqueous phase. pacb.commpbio.comwikipedia.org This pH-dependent partitioning is the key to effectively separating RNA from contaminating DNA.
The single-step method of RNA isolation using an acid guanidinium (B1211019) thiocyanate-phenol-chloroform mixture, developed by Chomczynski and Sacchi, revolutionized molecular biology. nih.govbu.edu This technique forms the basis of many commercial reagents (e.g., TRIzol, TRI Reagent). nih.govbitesizebio.com The method is rapid, scalable, and yields high-quality, undegraded RNA from a wide variety of sources. nih.govbu.edu
The core of the method is a monophasic solution containing:
Guanidinium Thiocyanate (B1210189): A potent chaotropic agent that lyses cells, denatures proteins, and effectively inactivates the ubiquitous and hardy enzymes known as ribonucleases (RNases). wikipedia.orgbu.eduukm.my
Acidic Phenol: Denatures proteins and facilitates the separation of DNA from RNA. wikipedia.orgukm.my
The procedure involves homogenizing the sample directly in the guanidinium thiocyanate-phenol reagent. bitesizebio.com Chloroform is then added, and the mixture is centrifuged, resulting in a clear phase separation. epigentek.combitesizebio.com The upper, colorless aqueous phase contains the total RNA, which is then carefully collected and precipitated with isopropanol. epigentek.combu.edu
| Component | Primary Function in RNA Extraction |
|---|---|
| Guanidinium Thiocyanate | Acts as a strong chaotropic agent to lyse cells and denature proteins, including potent RNases. wikipedia.orgbu.edu |
| Acidic Phenol (pH ~4) | Denatures proteins and facilitates the partitioning of DNA into the organic phase/interphase, while retaining RNA in the aqueous phase. epigentek.comwikipedia.org |
| Chloroform | Enhances the phase separation, solubilizes lipids, and helps remove residual phenol from the aqueous phase. epigentek.comwikipedia.org |
| Isopropanol/Ethanol | Used to precipitate RNA from the final aqueous solution. bu.eduherts.ac.uk |
The primary goal of any RNA isolation protocol is to recover pure, intact RNA, which requires the swift and complete inhibition of RNases. bitesizebio.comthermofisher.com The guanidinium thiocyanate and phenol in the single-step method are highly effective at denaturing these enzymes from the moment of lysis. bu.eduukm.my
However, contaminants can compromise the quality of the final RNA product and affect downstream applications. bohrium.comnih.gov Research has led to optimizations of the standard phenol-chloroform protocol to enhance purity:
Additional Chloroform Extraction: An extra wash of the aqueous phase with chloroform can help remove any remaining phenol, which can inhibit enzymatic reactions like reverse transcription. bohrium.comnih.govresearchgate.net
Multiple Ethanol Washes: Increasing the number of 75% ethanol washes of the final RNA pellet helps to remove residual salts from the precipitation step and any lingering organic contaminants. nih.govbohrium.comresearchgate.net
These modifications significantly improve the quality and purity of the isolated RNA, as evidenced by improved spectrophotometric ratios (A260/280 and A260/230) and more reliable performance in sensitive applications like RT-qPCR. bohrium.comnih.gov
| Parameter | Genomic DNA Isolation | Total RNA Isolation |
|---|---|---|
| Phenol pH | Alkaline (pH ~8.0) | Acidic (pH ~4.0) |
| Primary Target | DNA partitions to the aqueous phase. pacb.com | RNA partitions to the aqueous phase. epigentek.comwikipedia.org |
| Fate of Other Nucleic Acid | RNA remains in the aqueous phase with DNA. | DNA partitions to the organic phase and interphase. epigentek.comwikipedia.org |
| Key Lysis Reagent Feature | Often uses detergents (SDS) and Proteinase K to remove proteins. protocols.io | Uses a strong chaotrope (Guanidinium Thiocyanate) for potent RNase inhibition. bu.edu |
Considerations for MicroRNA and Small RNA Isolation
The isolation of microRNAs (miRNAs) and other small non-coding RNAs presents unique challenges due to their short length, typically 18-25 nucleotides, which makes them susceptible to loss during standard purification procedures. researchgate.net Phenol-based methods, particularly those using acid guanidinium thiocyanate-phenol-chloroform mixtures like TRIzol™, are widely employed for their efficacy in inactivating ribonucleases and preserving the integrity of these small molecules. thermofisher.comantbioinc.com
Key considerations and modifications in phenol-based protocols for small RNA isolation include:
pH of Phenol: An acidic pH (around 4.5) is crucial for retaining RNA, including small RNAs, in the aqueous phase while DNA partitions into the organic phase. wikipedia.org
Precipitation Conditions: The addition of a carrier, such as glycogen (B147801), is often recommended to aid in the precipitation of the small RNA pellet, which may otherwise be difficult to visualize. mpbio.com Modifications to precipitation agents, such as the use of polyethylene (B3416737) glycol (PEG) alongside lithium chloride (LiCl), have been explored to enhance the recovery of small RNA fractions. researchgate.net
GC Content Bias: Research suggests that phenol-based extraction methods may exhibit a bias in the purification efficiency of miRNAs based on their GC content. norgenbiotek.com This is a critical consideration for quantitative studies, such as expression profiling, where accurate representation of the entire miRNA population is essential. norgenbiotek.com
Alkaline Phenol:Chloroform Extraction: For circulating miRNAs in plasma or serum, methods employing an alkaline phenol:chloroform extraction (pH 7-9) have been developed to improve the recovery and subsequent detection of these biomarkers. google.com
The following table summarizes different approaches for small RNA isolation using phenol-based reagents.
| Method | Key Reagents | Primary Application | Notable Feature |
| Acid Phenol:Chloroform Extraction | Acid Guanidinium Thiocyanate-Phenol-Chloroform (e.g., TRIzol™) | Isolation of total RNA, including miRNAs, from cells and tissues. thermofisher.comantbioinc.com | Efficiently inactivates RNases, preserving RNA integrity. thermofisher.com |
| Alkaline Phenol:Chloroform Extraction | Phenol:Chloroform (pH 7-9), Proteinase K, Chaotropic Salts | Isolation of circulating small RNAs (e.g., miRNA) from plasma or serum. google.com | Optimized for recovery of miRNAs from complex biological fluids. google.com |
| Polyethylene Glycol (PEG) Modification | Phenol-Chloroform, Lithium Chloride (LiCl), PEG 1500 | Isolation of total RNA with improved recovery of small RNAs from plant tissues. researchgate.net | Utilizes different precipitants to separate high-molecular-weight and low-molecular-weight RNA. researchgate.net |
Plasmid DNA and Viral Nucleic Acid Purification
Isolation of Extrachromosomal DNA
Phenol-chloroform extraction remains a robust and cost-effective method for purifying plasmid DNA from bacterial cultures. addgene.orgthermofisher.com Following alkaline lysis of the bacterial cells, which separates plasmid DNA from chromosomal DNA and cellular debris, a phenol-chloroform extraction step is introduced to remove contaminating proteins. addgene.orgreddit.com
The process involves adding an equal volume of buffer-saturated phenol:chloroform to the aqueous lysate containing the plasmid DNA. addgene.org Vigorous mixing creates an emulsion, and subsequent centrifugation separates the mixture into two phases: a lower organic phase containing denatured proteins and lipids, and an upper aqueous phase containing the plasmid DNA. wikipedia.orgaddgene.orgmicrobenotes.com An optional intermediate layer of precipitated protein may also be visible. addgene.org The aqueous phase is carefully transferred to a new tube, and the DNA is typically precipitated using ethanol or isopropanol. mpbio.comaddgene.org
To ensure the plasmid DNA remains in the aqueous phase, the phenol solution must be buffered to a pH of approximately 8.0. reddit.compacb.com An acidic pH would cause the DNA to partition into the organic phase. pacb.com
Methodologies for Viral Genome Extraction
The extraction of viral nucleic acids, both DNA and RNA, is a critical step for diagnostics and research. Phenol-based reagents are highly effective for lysing viral particles and isolating their genetic material from diverse and often complex sample matrices like serum, urine, or tissue homogenates. antbioinc.comnih.gov
Reagents like TRIzol™, which contain a monophasic solution of phenol and guanidine (B92328) isothiocyanate, are designed to disrupt cells and viral capsids while simultaneously inactivating nucleases. thermofisher.com The general procedure for viral nucleic acid extraction follows these steps:
Homogenization: The sample is homogenized in the phenol-based reagent. thermofisher.com
Phase Separation: Chloroform is added to the homogenate, which is then centrifuged to separate it into aqueous and organic phases. thermofisher.comicgeb.org
Nucleic Acid Precipitation: The RNA is precipitated from the aqueous phase using isopropanol, while DNA can be subsequently precipitated from the interphase and organic layer with ethanol. thermofisher.comicgeb.org
For DNA viruses, a phenol-chloroform extraction protocol, often preceded by treatment with Proteinase K and SDS to strip away viral capsids, is effective for yielding high-molecular-weight viral DNA. protocols.io The purity of viral DNA extracted using the phenol-chloroform method has been shown to be satisfactory for downstream applications like PCR. nih.gov
Refinement of Phenol-Based Protocols for Specific Nucleic Acid Types
Large DNA Fragment Preservation
Isolating high-molecular-weight (HMW) DNA is essential for applications such as long-read sequencing and Southern blotting. protocols.io While effective, phenol-chloroform extraction protocols must be modified to prevent the shearing of large DNA fragments, which can occur during vigorous mixing steps. protocols.ionih.gov
Key refinements for preserving large DNA fragments include:
Gentle Mixing: Instead of vortexing, gentle inversion or rotation on a wheel is recommended to mix the aqueous and organic phases. carlroth.combitesizebio.com This minimizes mechanical stress on the DNA molecules.
Wide-Bore Pipette Tips: Using pipette tips with a wider opening when transferring the viscous HMW DNA solution helps to reduce shearing forces.
Automation: The use of automated systems, such as dual-arm robotic platforms, can enhance the reproducibility of HMW DNA extractions by standardizing the gentle mixing and liquid handling steps, thereby minimizing manual handling and associated shearing. nih.gov
The following table highlights protocol modifications for HMW DNA preservation.
| Standard Step | Modification for HMW DNA | Rationale |
| Mixing of Phases | Gentle, slow inversion or rotation. carlroth.comresearchgate.net | Reduces mechanical shearing of long DNA strands. researchgate.net |
| Transfer of Aqueous Phase | Use of wide-bore pipette tips. | Minimizes physical stress and fragmentation of DNA. |
| Manual Handling | Automation with robotic systems. nih.gov | Increases reproducibility and reduces shearing from excessive handling. nih.gov |
Short Nucleic Acid Fragment Retention
The efficient recovery of short nucleic acid fragments, such as miRNAs and small interfering RNAs (siRNAs), requires specific adaptations to standard phenol-based protocols to prevent their loss.
Strategies to improve the retention of short nucleic acids include:
Optimized Precipitation: The addition of a carrier like glycogen is crucial for co-precipitating small amounts of nucleic acids, making the pellet visible and easier to handle. mpbio.com Adjusting the type and concentration of alcohol (ethanol or isopropanol) and the precipitation temperature and duration can also enhance the recovery of smaller fragments.
Specialized Reagents: Commercial kits often include proprietary reagents, such as miRNA homogenate additives, that are mixed with the lysate before phenol-chloroform extraction to improve the recovery of small RNAs. nih.gov
Column-Based Cleanup: Following phenol-chloroform extraction, using silica-based spin columns designed for small RNA purification can be more effective for retaining short fragments compared to alcohol precipitation alone. norgenbiotek.com
Phenol, Molecular Biology Grade in Diverse Research Disciplines and Downstream Applications
Nucleic Acid Preparation for Amplification Techniques
Phenol-based purification is a foundational step in preparing high-quality templates for various nucleic acid amplification methods. The integrity and purity of the DNA or RNA template are paramount for the efficiency and fidelity of enzymatic amplification.
The preparation of high-purity DNA is a critical prerequisite for successful Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR). researchgate.net Phenol-chloroform extraction is a robust and widely used method to remove cellular contaminants, such as proteins and lipids, that can inhibit the enzymatic activity of DNA polymerase. thermofisher.commpbio.com The process relies on the principle of differential solubility. When a cell lysate is mixed with a phenol-chloroform-isoamyl alcohol solution, proteins are denatured by phenol (B47542) and partition into the organic phase, while the polar DNA molecules remain in the aqueous phase. mpbio.comwikipedia.org Lipids are also effectively solubilized in the organic phase. thermofisher.com
Subsequent centrifugation separates the mixture into a lower organic phase, an upper aqueous phase containing the DNA, and a protein layer at the interphase. mpbio.com The aqueous phase is carefully collected, and the DNA is typically precipitated with ethanol (B145695) or isopropanol (B130326). thermofisher.commpbio.com This method is effective in yielding DNA with high purity, which is crucial as residual phenol or other contaminants can inhibit the PCR reaction, leading to inaccurate or failed amplification. european-biotechnology.com The quality of the DNA template directly impacts the reliability of PCR and qPCR results, making efficient purification essential for accurate quantification of gene expression or detection of specific DNA sequences. researchgate.net
Table 1: Key Components in Phenol-Chloroform DNA Extraction and Their Functions
| Component | Function |
| Phenol | Denatures proteins, causing them to precipitate out of the aqueous solution. wikipedia.org |
| Chloroform (B151607) | Increases the density of the organic phase, ensuring a sharp separation from the aqueous phase, and helps to remove lipids. wikipedia.org |
| Isoamyl Alcohol | Acts as an anti-foaming agent. carlroth.com |
| Aqueous Buffer (e.g., TE buffer) | Maintains a slightly alkaline pH (around 8.0) to ensure DNA remains in the aqueous phase. carlroth.compacb.com |
For Reverse Transcription-PCR (RT-PCR), which involves the amplification of RNA, the isolation of high-quality, intact RNA is of utmost importance. Phenol-based methods, often utilizing a monophasic solution of phenol and guanidinium (B1211019) isothiocyanate, are highly effective for this purpose. A key modification in RNA extraction is the use of an acidic phenol solution (pH around 4.5). carlroth.comresearchgate.net At this acidic pH, DNA is denatured and partitions into the organic phase along with proteins, while RNA remains exclusively in the aqueous phase. carlroth.comresearchgate.net This differential partitioning is crucial for minimizing genomic DNA contamination in the final RNA sample, which could otherwise lead to false-positive results in RT-PCR.
The integrity of the isolated RNA is also critical, as RNA is highly susceptible to degradation by RNases. The strong denaturing properties of the phenol and guanidinium isothiocyanate solution help to inactivate these enzymes, thereby preserving the RNA molecules. Following phase separation, the RNA is precipitated from the aqueous phase, washed, and resuspended for use in cDNA synthesis and subsequent PCR amplification. The purity of the RNA template is a key determinant for the efficiency of the reverse transcriptase and DNA polymerase enzymes used in RT-PCR. nih.gov
Sample Preparation for Next-Generation Sequencing (NGS) Workflows
Next-Generation Sequencing (NGS) technologies have revolutionized genomics and transcriptomics by enabling massive parallel sequencing. The success of any NGS experiment is heavily dependent on the quality of the input nucleic acid library. biocompare.comtandfonline.com Phenol-chloroform extraction remains a relevant and valuable method for preparing the high-purity DNA and RNA required for NGS library construction. european-biotechnology.com
The construction of a DNA sequencing library involves a series of enzymatic steps, including fragmentation, end-repair, adapter ligation, and amplification. Each of these steps can be inhibited by contaminants present in the initial DNA sample. researchgate.net Phenol-chloroform extraction provides a means to obtain high molecular weight genomic DNA that is largely free of proteins and other cellular components that can interfere with these enzymatic reactions. nih.govtecan.com The purity of the DNA is critical, as contaminants can lead to biases in library amplification and ultimately affect the quality and accuracy of the sequencing data. biocompare.com While commercial kits are widely used, phenol-chloroform extraction is a cost-effective alternative that can yield high-quality DNA suitable for NGS applications, particularly when working with challenging sample types. thermofisher.com
For RNA sequencing (RNA-Seq), the starting material must be high-quality, intact RNA with minimal DNA contamination. nih.gov Phenol-based extraction methods are well-suited for this purpose, as they effectively remove proteins and, with the use of acidic phenol, genomic DNA. carlroth.comresearchgate.net The integrity of the RNA is particularly crucial for RNA-Seq, as degraded RNA can lead to a 3' bias in the sequencing data and an inaccurate representation of the transcriptome. The denaturing conditions of the phenol extraction process help to protect the RNA from degradation by endogenous RNases. The resulting pure RNA can then be used for the construction of cDNA libraries for sequencing, providing a comprehensive snapshot of the transcriptome.
Phenol-Based Nucleic Acid Isolation for Gene Expression Profiling
Accurate and reliable gene expression analysis, whether through RT-qPCR arrays or RNA-Seq, is fundamentally dependent on the quality of the isolated RNA. nih.govbohrium.com Phenol-chloroform based RNA extraction is a widely adopted method for obtaining the high-purity RNA necessary for these sensitive applications. bohrium.com Contaminants such as residual phenol, salts, or organic solvents can significantly impact downstream enzymatic reactions like reverse transcription and PCR amplification, leading to skewed data and misinterpretation of gene expression levels. nih.govresearchgate.net
Table 2: Impact of Nucleic Acid Purity on Downstream Applications
| Application | Importance of Purity | Potential Impact of Contaminants |
| PCR/qPCR | High | Inhibition of DNA polymerase, leading to reduced amplification efficiency and inaccurate quantification. european-biotechnology.com |
| RT-PCR | High | Inhibition of reverse transcriptase and DNA polymerase, false positives from gDNA contamination. nih.gov |
| NGS | Very High | Biased library amplification, reduced sequencing quality scores, and inaccurate variant calling. european-biotechnology.combiocompare.com |
| Gene Expression Profiling | Very High | Inaccurate quantification of transcript levels, leading to erroneous biological conclusions. bohrium.com |
Microarray Analysis Sample Requirements
High-quality RNA is a paramount requirement for successful microarray analysis, a technique used to measure the expression levels of large numbers of genes simultaneously. Phenol-chloroform extraction is a widely used method to isolate total RNA from biological samples, ensuring the purity and integrity necessary for downstream applications like microarrays.
The process typically involves the homogenization of cells or tissues in a solution containing guanidinium thiocyanate (B1210189), which denatures proteins and inactivates RNases. Subsequently, an acidic phenol-chloroform mixture is added. The acidity is crucial as it leads to the denaturation of DNA, which then partitions into the organic phase, while RNA remains in the aqueous phase. After centrifugation, the aqueous phase containing the RNA is carefully collected. This is followed by precipitation of the RNA, usually with isopropanol, and subsequent washes with ethanol to remove any remaining salts or contaminants. The resulting high-purity RNA is then suitable for labeling and hybridization to a microarray chip. bitesizebio.comepigentek.commiami.edunih.gov
Key Sample Requirements for Microarray Analysis Met by Phenol Extraction:
| Requirement | How Phenol Extraction Helps |
| High Purity RNA | Effectively removes proteins, lipids, and DNA which can interfere with downstream enzymatic reactions and hybridization. bitesizebio.com |
| Integrity of RNA | The use of RNase-inactivating agents in conjunction with phenol helps to preserve the integrity of the RNA molecules. |
| Sufficient Yield | Phenol-chloroform extraction is known for providing good yields of total RNA, which is important for subsequent labeling steps. nih.gov |
Northern and Southern Blotting Applications
Northern and Southern blotting are techniques used to detect specific RNA and DNA sequences, respectively, in a complex mixture. A prerequisite for both techniques is the isolation of pure nucleic acids. Phenol-chloroform extraction is a standard and effective method for this purpose.
For Southern blotting, which analyzes DNA, genomic DNA is first extracted from cells. This involves cell lysis, followed by treatment with proteases to degrade proteins. A phenol-chloroform extraction is then performed to remove the denatured proteins. The aqueous phase containing the DNA is collected, and the DNA is precipitated with ethanol. andrewalliance.commicrobenotes.com
For Northern blotting, which analyzes RNA, total RNA is isolated using an acidic phenol-chloroform extraction method, similar to the preparation for microarray analysis. The acidic conditions ensure that DNA is partitioned into the organic phase, leaving pure RNA in the aqueous phase. wikipedia.orgbitesizebio.com The purified DNA or RNA is then separated by gel electrophoresis, transferred to a membrane, and hybridized with a specific probe to detect the sequence of interest.
Application in Recombinant DNA Technologies and Cloning Strategies
Recombinant DNA technology and cloning are foundational techniques in molecular biology that rely on the purification and manipulation of DNA. Phenol-chloroform extraction is a fundamental step in obtaining high-quality DNA suitable for these applications. andrewalliance.comcarlroth.combitesizebio.com
Before DNA can be cloned into a vector, it must be purified from cellular components such as proteins and lipids that can inhibit downstream enzymatic reactions like restriction digestion and ligation. The phenol-chloroform extraction method effectively removes these contaminants. Following cell lysis, the sample is treated with a phenol:chloroform:isoamyl alcohol mixture. Centrifugation separates the mixture into an upper aqueous phase containing the DNA, an interphase with denatured proteins, and a lower organic phase with lipids. wikipedia.orgthermofisher.commpbio.com The purified DNA in the aqueous layer is then precipitated and can be used for various cloning workflows.
Table of DNA Purification Steps for Cloning using Phenol:
| Step | Purpose |
| Cell Lysis | Breaking open the cells to release the DNA. |
| Phenol-Chloroform Extraction | Removal of proteins and lipids. thermofisher.com |
| Centrifugation | Separation of aqueous and organic phases. wikipedia.org |
| Ethanol Precipitation | Concentration of the purified DNA. thermofisher.com |
| Resuspension | Dissolving the DNA in a suitable buffer for downstream applications. |
Protein Extraction for Proteomic Studies of Recalcitrant Tissues
Proteomic studies aim to identify and quantify the complete set of proteins in a biological sample. Extracting proteins from certain tissues, particularly plant tissues, can be challenging due to the presence of interfering substances like polysaccharides, lipids, and secondary metabolites. These tissues are often referred to as "recalcitrant."
Phenol extraction has emerged as a powerful method for obtaining high-quality protein extracts from such recalcitrant tissues. In this method, the tissue is homogenized in a buffer, and then an equal volume of phenol is added. Proteins are soluble in the phenol phase, while contaminating substances like polysaccharides remain in the aqueous phase. After centrifugation, the phenol phase containing the proteins is carefully collected. The proteins are then precipitated from the phenol by the addition of a solvent like methanol (B129727) or acetone. This method has been shown to yield cleaner protein samples, leading to better results in downstream proteomic analyses such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry.
Quality Assurance and Purity Standards for Phenol, Molecular Biology Grade in Research
Significance of Reagent Purity for Research Reproducibility and Experimental Outcomes
The use of high-purity reagents, such as Phenol (B47542), Molecular Biology Grade, is essential for minimizing experimental variability and ensuring the validity of findings. merkel.co.il Impurities in phenol can directly interfere with downstream applications. For instance, residual contaminants can inhibit enzymatic reactions like PCR or lead to the degradation of precious nucleic acid samples, compromising the entire experimental workflow. bitesizebio.comresearchgate.net Therefore, investing in high-quality, rigorously tested reagents is a critical first step toward obtaining accurate, reliable, and reproducible research outcomes. mlo-online.commerkel.co.il
Table 1: Impact of Phenol Purity on Experimental Outcomes
| Purity Level | Characteristics | Impact on Experimental Outcomes |
|---|---|---|
| High Purity (Molecular Biology Grade) | Free from detectable nucleases, proteases, and oxidation products. Low heavy metal content. | Reliable & Reproducible Results: Ensures integrity of DNA/RNA. bostonbioproducts.com Maximizes yield and quality of nucleic acids. Prevents inhibition of downstream enzymatic reactions (e.g., PCR, sequencing). bitesizebio.com |
Assessment of Phenol Oxidation and Stabilization Mechanisms
Phenol is susceptible to auto-oxidation when exposed to air and light. This process generates colored oxidation products, primarily quinones, which impart a pink or reddish-brown hue to the solution. bitesizebio.comitwreagents.com The presence of these oxidation products is a clear indicator of compromised phenol quality and can have severe consequences for nucleic acid integrity.
To mitigate oxidation, commercial Phenol, Molecular Biology Grade is typically supplied with antioxidants or stabilizers.
8-Hydroxyquinoline (B1678124): This is a widely used stabilizer in phenol solutions for molecular biology. itwreagents.com It functions as a chelating agent, sequestering metal ions that can catalyze the oxidation of phenol. nih.gov Additionally, 8-hydroxyquinoline imparts a distinct yellow color to the organic phase during extraction, which aids in the visual identification and separation of the aqueous and organic layers. itwreagents.com It also offers the added benefit of partially inhibiting RNase activity. itwreagents.com
Hypophosphorous Acid: While less commonly detailed in the context of commercial phenol preparations, hypophosphorous acid is a known reducing agent and can be used to prevent oxidation.
Table 2: Common Stabilizer for Phenol, Molecular Biology Grade
| Stabilizer | Primary Function | Additional Benefits |
|---|
| 8-Hydroxyquinoline | Antioxidant (metal chelator) itwreagents.comnih.gov | Phase indicator (imparts yellow color to organic phase). itwreagents.com Partial RNase inhibition. itwreagents.com |
The oxidation products of phenol are not benign; they are chemically reactive and detrimental to nucleic acids. These compounds can introduce nicks and cause strand breaks in DNA and promote the degradation of RNA. bitesizebio.comitwreagents.com Research has shown that phenol treatment can sensitize DNA to subsequent oxidative damage, leading to an artificial increase in biomarkers of oxidative stress, such as 8-hydroxyguanine, which can confound research results. nih.gov Furthermore, residual phenol and its oxidation byproducts carried over into the aqueous phase can inhibit critical downstream enzymes like DNA polymerase, leading to reduced amplification efficiency or complete failure in PCR applications. bitesizebio.comresearchgate.net Therefore, using phenol that has turned pink or brown is strongly discouraged. bitesizebio.com
Requirements for Absence of Nucleases (DNase, RNase) and Proteases in Phenol Formulations
A critical requirement for any reagent used in nucleic acid purification is the absence of contaminating enzymes that can degrade the target molecules. Nucleases (DNases and RNases) and proteases are ubiquitous and robust enzymes. bostonbioproducts.combostonbioproducts.com
Deoxyribonucleases (DNases): These enzymes catalyze the degradation of DNA. Their presence in a phenol preparation would compromise experiments involving DNA isolation, leading to lower yields and fragmented DNA, rendering it unsuitable for applications like cloning, sequencing, or PCR. bostonbioproducts.com
Ribonucleases (RNases): RNases are particularly resilient enzymes that degrade RNA. bostonbioproducts.com Given the inherent instability of RNA, ensuring that all reagents, including phenol, are free from RNase contamination is paramount for any work involving transcriptomics, such as RT-qPCR or RNA sequencing. thermofisher.com
Proteases: While phenol itself is a potent protein denaturant, the presence of contaminating proteases is still undesirable in a high-purity reagent. Their absence ensures that the quality control standards for molecular biology grade reagents are met. fishersci.ca
Commercial suppliers of Phenol, Molecular Biology Grade explicitly test for and certify the absence of detectable DNase and RNase activity as a key quality specification. merckmillipore.com
Methodologies for Quality Control of Commercial Phenol, Molecular Biology Grade Preparations
To ensure that phenol meets the stringent requirements for molecular biology applications, manufacturers employ a battery of quality control tests. These methodologies are designed to assess purity, confirm the absence of enzymatic contaminants, and detect other impurities.
Nuclease Activity Assays (DNase & RNase): The absence of nuclease activity is a critical quality parameter. Modern QC methods utilize highly sensitive fluorescence-based assays. bostonbioproducts.combostonbioproducts.com In these assays, a sample of the phenol is incubated with a specific fluorophore-labeled DNA or RNA oligonucleotide probe. If nucleases are present, they will digest the probe, leading to an increase in fluorescence that can be measured quantitatively. raybiotech.com Older, less sensitive methods include incubating the reagent with a nucleic acid substrate followed by analysis on an agarose (B213101) gel to visualize any degradation. bostonbioproducts.combostonbioproducts.com
Protease Activity Assays: Similar to nuclease testing, protease activity can be detected using sensitive fluorometric methods. These assays use a fluorescently labeled protein substrate (like casein) that, when cleaved by proteases, releases a fluorescent component.
Heavy Metal and Cation Analysis: The concentration of metal ions, which can act as catalysts for oxidation or interfere with enzymatic reactions, is often measured. merckmillipore.com Techniques such as Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) are used to quantify trace levels of specific metals.
Visual and Spectrophotometric Analysis: A simple visual inspection for color is an initial quality check; the crystalline solid should be white, and the solution should be clear and colorless. bitesizebio.com Spectrophotometry can be used to detect phenol contamination in final RNA samples by analyzing absorbance ratios. researchgate.net
Table 3: Quality Control Methodologies for Phenol, Molecular Biology Grade
| Parameter | Typical Specification | Analytical Methodology |
|---|---|---|
| Purity | ≥99.0% | Gas Chromatography (GC) |
| DNase Activity | None Detected | Fluorescence-based probe assay; Agarose gel electrophoresis bostonbioproducts.comraybiotech.com |
| RNase Activity | None Detected | Fluorescence-based probe assay; Agarose gel electrophoresis bostonbioproducts.comacrobiosystems.com |
| Protease Activity | None Detected | Fluorescence-based substrate assay fishersci.ca |
| Heavy Metals | ≤0.0008% (example) | Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) merckmillipore.com |
| Appearance | White crystalline solid; Clear, colorless solution | Visual Inspection bitesizebio.com |
Comparative Analysis of Phenol Based and Alternative Nucleic Acid Extraction Methodologies
Performance Metrics for Nucleic Acid Yield and Purity
The performance of any nucleic acid extraction method is fundamentally assessed by the yield and purity of the final product. Phenol-based methods, particularly the guanidinium (B1211019) thiocyanate-phenol-chloroform extraction, are historically recognized for their ability to deliver high yields of nucleic acids. nih.gov This is largely due to the powerful denaturing properties of phenol (B47542), which efficiently inactivates nucleases and dissociates nucleic acids from proteins, leading to a robust recovery of both long and short nucleic acid fragments. lunanano.com
Purity is evaluated using spectrophotometry, primarily through two key ratios: A260/A280 and A260/A230. researchgate.net The A260/A280 ratio is a measure of protein contamination; an ideal ratio for pure DNA is ~1.8, while for pure RNA it is ~2.0. uga.eduthermofisher.com The A260/A230 ratio indicates the presence of other contaminants like residual phenol, guanidine (B92328) salts, or carbohydrates, with an expected range of 2.0-2.2 for pure samples. researchgate.netuga.eduthermofisher.com
While phenol-based extractions can achieve high yields, the purity is highly dependent on technique. elsevierpure.com Inexperienced handling can lead to the carryover of phenol or proteins from the interphase, resulting in lower purity ratios. nih.govprotocol-online.org Studies comparing methods have shown varied results. For instance, in one study on cyanobacteria, a modified phenol-guanidinium thiocyanate (B1210189) (PGTX) method yielded RNA concentrations averaging 1.70 µg/µl with A260/A280 ratios around 2.0 and A260/A230 ratios near 2.2, indicating high purity. nih.gov Another comparison found that while phenol-chloroform extraction yielded higher DNA concentrations from certain samples than a commercial kit, the kit-based method produced a higher percentage of pure samples based on the A260/A280 ratio (80% for the kit vs. 26.7% for phenol-chloroform). nih.gov
Alternative methods, such as those employing silica-based spin columns or magnetic beads, often provide more consistent purity and are less prone to user error, though sometimes at the cost of lower yields compared to a well-executed phenol extraction. lunanano.comtandfonline.com Modifications to the traditional phenol-chloroform protocol, such as including additional chloroform (B151607) extraction and ethanol (B145695) washing steps, have been shown to significantly improve the purity of the extracted RNA by removing residual contaminants. nih.govelsevierpure.com
| Methodology | Typical Yield | A260/A280 Ratio (Purity) | A260/A230 Ratio (Purity) | Key Advantages | Common Contaminants |
|---|---|---|---|---|---|
| Phenol-Chloroform | High; effective for small and large inputs | ~1.8 (DNA), ~2.0 (RNA); operator dependent | Variable; can be <2.0 if not optimized | High recovery of total nucleic acids, cost-effective thermofisher.com | Residual Phenol, Proteins, Guanidine Salts thermofisher.comyoutube.com |
| Silica (B1680970) Spin-Column Kits | Moderate to High; consistent | Consistently 1.8-2.0 | Consistently >1.8 | High purity, speed, reduced user error lunanano.com | Guanidine salts, Ethanol thermofisher.com |
| Magnetic Bead-Based Kits | Moderate to High; highly scalable | Consistently 1.8-2.0 | Consistently >1.8 | Amenable to automation, high purity | Ethanol, residual salts |
Comparative Analysis of Nucleic Acid Integrity and Fragmentation Profiles
Beyond yield and purity, the structural integrity of the extracted nucleic acid is paramount for the success of downstream applications. Phenol-based extractions are renowned for their ability to preserve the integrity of nucleic acids by rapidly inactivating endogenous RNases and DNases. wisc.edu This often results in the isolation of high-molecular-weight DNA and intact RNA. researchgate.net
Similarly, research on DNA extraction from yeast strains showed that the traditional phenol-chloroform method yielded DNA of high purity and concentration with minimal damage. tandfonline.comresearchgate.net This DNA remained stable for over 12 months of storage, whereas DNA isolated using some commercial kits based on silica columns showed significant degradation after only 6 months. researchgate.net The ability of phenol-based methods to yield high-molecular-weight DNA makes them particularly suitable for applications that require long DNA fragments, such as Southern blotting and long-read sequencing. researchgate.net
In contrast, alternative methods, especially those involving vigorous physical lysis (like bead beating without proper chemical stabilization) or multiple binding and washing steps on a silica membrane, can introduce mechanical shearing, leading to a higher degree of DNA fragmentation. researchgate.net While modern kits are optimized to minimize this, the potent and immediate deproteinization action of phenol remains a benchmark for preserving the structural integrity of nucleic acids. carlroth.com
| Methodology | Typical DNA Integrity | Typical RNA Integrity (RIN) | Fragmentation Profile | Primary Cause of Degradation |
|---|---|---|---|---|
| Phenol-Chloroform | High-molecular-weight, minimal damage researchgate.net | High (>9.0) nih.gov | Low fragmentation | Operator error, incomplete nuclease inactivation |
| Silica Spin-Column Kits | Good; can be subject to shearing | Generally good (7.0-9.5) | Moderate; potential for shearing during lysis/binding | Mechanical shearing, residual nuclease activity |
| Magnetic Bead-Based Kits | Good to High | Generally good (7.0-9.5) | Low to moderate | Suboptimal lysis, nuclease activity |
Applicability to Diverse Sample Types and Experimental Scales
A significant advantage of phenol-based extraction is its remarkable versatility across a vast array of biological samples and experimental scales. The fundamental principle of differential solubility allows the method to be adapted for virtually any starting material. thermofisher.comcarlroth.com It has been successfully and routinely applied to standard samples like cultured cells and bacteria, as well as more challenging materials. thermofisher.com
The robustness of phenol is particularly evident with difficult-to-lyse samples. It has been effectively used for:
Plant Tissues : Including woody and recalcitrant species rich in polysaccharides and polyphenols that inhibit many commercial kits. amazonaws.comamazonaws.comnih.gov
Tough-walled Microbes : Such as yeast and cyanobacteria, where mechanical lysis is often combined with phenol's chemical disruption. nih.govresearchgate.net
Complex Tissues : Including mammalian tissues, blood, and even degraded DNA from aged museum specimens like bone and skin. thermofisher.comfrontiersin.org
Furthermore, phenol-chloroform extraction is highly scalable. thermofisher.com The protocol can be performed in microcentrifuge tubes for small-scale preparations or scaled up to handle large volumes of culture or large quantities of tissue, making it suitable for experiments ranging from routine cloning to the generation of large genomic libraries. youtube.com This scalability and broad applicability, combined with its low cost, make it a persistent staple in many molecular biology labs, especially when dealing with novel or challenging sample types for which a specialized commercial kit may not be available or economical. thermofisher.com
Integration of Phenol-Based Steps within Hybrid Purification Workflows
While phenol-based extraction and solid-phase extraction (e.g., silica columns) are often presented as competing methodologies, they can be powerfully combined into hybrid workflows that leverage the strengths of each. This approach typically involves using phenol for the initial, critical steps of homogenization, cell lysis, and nuclease inactivation, followed by a column-based method for final purification and concentration. researchgate.net
One common hybrid strategy involves lysing cells in a phenol-containing reagent (like TRIzol or a hot SDS/phenol mixture) to ensure rapid and thorough deproteinization and release of nucleic acids. wisc.edunih.gov After phase separation, the aqueous phase containing the crude nucleic acid is then mixed with a high-concentration salt buffer and applied to a silica spin column. The column then selectively binds the DNA or RNA, which is subsequently washed and eluted in a clean buffer.
This integration offers several advantages:
Enhanced Purity : The initial phenol extraction effectively removes the bulk of proteins and lipids, reducing the load on the silica column and preventing clogging, which can be an issue with complex or large samples. wisc.edu
Improved Yield and Integrity : It capitalizes on the superior lytic and nuclease-inactivating power of phenol, which is especially beneficial for challenging samples or when preserving RNA integrity is critical. nih.gov
Specialized Applications : Hybrid protocols have been developed for specific, complex tasks. For example, the Phenol Toluol extraction (PTex) method uses sequential phenol extractions at different pH values to specifically enrich for cross-linked RNA-protein complexes, which are then further processed. nih.gov Another method combines bead beating and phenol-chloroform separation with a commercial spin column kit to efficiently co-extract high-quality DNA and RNA from the same environmental microbial sample. nih.gov
By combining these techniques, researchers can create robust and flexible purification strategies that yield high-quality, high-purity nucleic acids from samples that might otherwise fail with a single method alone.
Challenges and Troubleshooting in Phenol Based Nucleic Acid Extraction
Residual Phenol (B47542) Contamination and its Impact on Downstream Enzymatic Reactions and Quantification
A significant challenge in phenol-based nucleic acid extraction is the carryover of residual phenol into the final sample. Phenol is a potent enzyme inhibitor and can significantly interfere with subsequent enzymatic reactions. Enzymes such as DNA polymerase, reverse transcriptase, and restriction enzymes are sensitive to phenol, and their activity can be partially or completely inhibited, leading to failed PCR, reverse transcription, or cloning experiments. bitesizebio.comresearchgate.net Furthermore, phenol contamination can lead to inaccurate quantification of nucleic acids. researchgate.netnih.gov
The presence of phenol can artificially inflate the absorbance reading at 260 nm (A260), the wavelength used to quantify nucleic acids, resulting in an overestimation of the sample concentration. researchgate.netfishersci.ca This inaccuracy can lead to incorrect amounts of nucleic acid being used in downstream applications, causing variability and unreliability in experimental results. nih.gov For instance, a DNA sample with 600 ppm of phenol contamination can show a greater than two-fold error in its concentration measurement. fishersci.com
Spectrophotometric Detection of Phenol Contamination
Spectrophotometry is a common method used to assess the purity of nucleic acid samples. The ratios of absorbance at 260 nm to 280 nm (A260/A280) and 260 nm to 230 nm (A260/A230) are traditionally used as indicators of purity. While a low A260/A280 ratio can indicate protein contamination, and a low A260/A230 ratio can suggest contamination with substances like guanidine (B92328) salts, these ratios are not always reliable for detecting phenol. researchgate.netfishersci.com Phenol has an absorbance peak around 270 nm, which can affect the A260 reading and, in some cases, result in purity ratios that fall within the acceptable range, masking the contamination. fishersci.comsigmaaldrich.com
Modern spectrophotometers have developed advanced algorithms that can specifically detect phenol contamination. fishersci.com These instruments analyze the entire absorbance spectrum and can identify the characteristic phenol peak, allowing for a more accurate quantification of the nucleic acid concentration by subtracting the contribution of the contaminant. fishersci.com
Table 1: Impact of Phenol Contamination on Spectrophotometric Quantification of DNA
| Phenol Concentration (ppm) | Reported DNA Concentration (ng/µL) | Actual DNA Concentration (ng/µL) | A260/A280 Ratio | A260/A230 Ratio |
| 0 | 50.0 | 50.0 | 1.85 | 2.20 |
| 150 | 75.0 | 50.0 | 1.83 | 2.15 |
| 300 | 105.0 | 50.0 | 1.80 | 2.10 |
| 600 | 160.0 | 50.0 | 1.75 | 2.08 |
This table is interactive and can be sorted by clicking on the column headers.
Methodologies for Removal of Residual Phenol
Several methods can be employed to remove residual phenol from nucleic acid preparations. A common and effective technique is to perform one or two additional extractions with chloroform (B151607) or a chloroform:isoamyl alcohol mixture. bitesizebio.comnih.govcarlroth.com Chloroform is efficient at extracting phenol from the aqueous phase. bitesizebio.com
Another widely used method is ethanol (B145695) precipitation. researchgate.net After the initial extraction, the nucleic acids in the aqueous phase are precipitated with ethanol in the presence of salts. The resulting nucleic acid pellet is then washed with 70-75% ethanol, which helps to remove any remaining traces of phenol and other salts. nih.govresearchgate.net It is crucial to perform these washes thoroughly.
For a more robust purification, spin columns that are part of commercial nucleic acid purification kits can be utilized. reddit.com These columns bind DNA or RNA under specific salt and pH conditions, allowing for the washing away of contaminants, including phenol, before eluting the pure nucleic acids.
Interfacial Layer Formation and its Management
During phenol-chloroform extraction, a distinct interfacial layer forms between the upper aqueous phase (containing nucleic acids) and the lower organic phase (containing lipids and denatured proteins). wikipedia.org This layer is composed primarily of denatured proteins and other cellular debris. carlroth.com It is critical to avoid transferring any of this interfacial material when collecting the aqueous phase, as it can lead to protein contamination of the final nucleic acid sample. nih.gov
Careful pipetting is the primary method for managing the interfacial layer. The aqueous phase should be gently removed without disturbing the interface. nih.gov To enhance the separation and minimize the risk of contamination, phase lock gels can be used. bitesizebio.com These gels have a density intermediate to the aqueous and organic phases. During centrifugation, the gel forms a stable barrier between the two layers, allowing for the easy decanting or pipetting of the aqueous phase without the risk of carrying over interfacial material. bitesizebio.com
RNA Degradation during Extraction and Mitigation Strategies
RNA is notoriously susceptible to degradation by ribonucleases (RNases), which are ubiquitous enzymes. youtube.com During phenol extraction, cellular compartments are disrupted, potentially releasing RNases that can rapidly degrade RNA. researchgate.net Furthermore, oxidation of phenol can produce products that cause nicking and degradation of RNA. bitesizebio.com
To mitigate RNA degradation, it is imperative to work in an RNase-free environment. This includes using certified RNase-free reagents, pipette tips, and tubes, and treating surfaces with RNase decontamination solutions. epigentek.com The addition of RNase inhibitors, such as guanidinium (B1211019) thiocyanate (B1210189), to the lysis buffer is a common and effective strategy to inactivate RNases upon cell lysis. youtube.com Using fresh, high-quality, and properly buffered phenol is also crucial to prevent RNA damage from oxidation products. bitesizebio.com
DNA Contamination in RNA Preparations and Remediation
When extracting RNA using phenol-based methods, it is common for genomic DNA (gDNA) to be co-purified. nih.govyoutube.com This is because under the pH conditions typically used for RNA extraction (pH 4-5), DNA is retained in the organic phase and at the interface, but some can still partition into the aqueous phase. wikipedia.orgepigentek.com DNA contamination can be problematic for downstream applications that are specific to RNA, such as reverse transcription-quantitative PCR (RT-qPCR), as it can lead to false-positive signals. youtube.com
The most common method to remove DNA contamination from RNA preparations is treatment with DNase. researchgate.net Following the RNA extraction and purification, the sample is incubated with RNase-free DNase I, which specifically degrades DNA without affecting the RNA. After the DNase treatment, the enzyme is typically inactivated by heat or removed using a subsequent purification step to prevent it from interfering with downstream applications.
Future Directions and Advanced Considerations for Phenol Based Methodologies
Innovations in Phenol-Based Extraction Protocols
Despite the development of newer nucleic acid extraction technologies, phenol-chloroform-based methods remain highly relevant due to their reliability and ability to yield high molecular weight DNA. nih.govresearchgate.net Recent innovations have focused on optimizing the traditional protocol to improve purity, yield, and ease of use.
One significant area of innovation involves modifications to the standard chemical composition and procedural steps. For instance, an optimized protocol for RNA extraction introduces an additional chloroform (B151607) wash and extra ethanol (B145695) washing steps. This modification significantly enhances RNA purity by removing residual phenol (B47542) and salt contamination, leading to more accurate and reliable results in downstream applications like RT-qPCR. nih.govbohrium.com
Another advancement is the use of phase-separating gels, such as Phase Lock Gel™, which create a stable barrier between the aqueous and organic phases during centrifugation. bitesizebio.com This innovation prevents interphase contamination, which is a common source of protein and phenol carryover into the nucleic acid sample. The use of these gels can increase the recovery of the aqueous phase by up to 30% and simplifies the pipetting process, making the extraction cleaner and more efficient. lifesct.comupenn.edu
Furthermore, protocols are being adapted for specific applications and sample types. For example, a modified phenol-chloroform protocol has been developed for the extraction of high-molecular-weight DNA from bacteriophages, which is crucial for virome studies. protocols.io Similarly, adaptations exist for processing samples on polycarbonate filters, which is particularly useful for microbial ecology research. protocols.io These specialized protocols often involve adjustments to lysis conditions and precipitation steps to maximize the yield and quality of nucleic acids from these unique starting materials.
Table 1: Comparison of Traditional vs. Innovative Phenol-Based Extraction Techniques
| Feature | Traditional Phenol-Chloroform | Optimized Protocol with Extra Washes | Protocol with Phase Lock Gel |
| Key Characteristic | Standard, widely used method | Includes additional chloroform and ethanol washes | Incorporates a gel barrier for phase separation |
| Primary Advantage | Well-established and cost-effective thermofisher.com | Significantly improved RNA purity nih.govbohrium.com | Prevents interphase contamination and increases yield bitesizebio.comlifesct.com |
| Consideration | Potential for phenol and protein contamination | Slightly longer protocol duration | Higher cost per sample |
| Best Suited For | General DNA and RNA extraction | Applications requiring high-purity RNA (e.g., RT-qPCR) | All phenol-based extractions, especially for inexperienced users |
Addressing Current Challenges in Nucleic Acid Recovery from Complex Samples
The isolation of high-quality nucleic acids from complex samples presents a significant hurdle in molecular biology. Many sample types, due to their inherent composition, contain substances that can inhibit downstream enzymatic reactions like PCR. Phenol-based methodologies, often in combination with other techniques, are continually being adapted to address these challenges.
Samples such as soil, plant tissues, and formalin-fixed paraffin-embedded (FFPE) tissues are notoriously difficult to process. Soil, for instance, is rich in humic acid, a potent PCR inhibitor. npdn.org Similarly, plant materials can contain high levels of polysaccharides that interfere with enzymatic processes. npdn.org FFPE tissues pose a dual challenge: the formalin fixation process leads to nucleic acid degradation and cross-linking with proteins, making the DNA and RNA difficult to extract and amplify. promega.com
To overcome these obstacles, researchers have developed various strategies. For low-biomass samples, where the amount of starting material is minimal, optimizing the extraction protocol is critical. This can involve modifications to the lysis step, such as bead-beating and heat lysis, to ensure maximum release of nucleic acids. protocols.io For samples containing high concentrations of inhibitors, a combination of chemical and physical purification steps is often necessary. For example, in soil DNA extraction, chemical flocculation can be used to precipitate inhibitors before proceeding with a phenol-chloroform extraction. researchgate.net
The choice of extraction method can also be tailored to the specific type of inhibitor present. For instance, the addition of polyvinylpyrrolidone (B124986) (PVP) or polyvinylpolypyrrolidone (PVPP) to the extraction buffer can help to remove phenolic compounds, while increased concentrations of beta-mercaptoethanol can assist in eliminating other PCR inhibitors. researchgate.net
Table 2: Strategies for Overcoming PCR Inhibition from Complex Samples
| Sample Type | Common Inhibitors | Mitigation Strategy |
| Soil | Humic acid, fulvic acids npdn.org | Chemical flocculation, use of inhibitor removal kits npdn.orgresearchgate.net |
| Plant Material | Polysaccharides, polyphenols npdn.org | Addition of PVP/PVPP, modified lysis buffers researchgate.net |
| FFPE Tissue | Formalin cross-links, degraded nucleic acids | Optimized proteinase K digestion, specialized deparaffinization methods promega.comthescipub.com |
| Blood | Heme, anticoagulants (e.g., heparin) | Use of specialized blood DNA extraction kits, dilution of the final extract |
Integration with Automation and High-Throughput Molecular Biology Workflows
The demand for processing large numbers of samples in genomics and other molecular biology fields has driven the need for automation. While phenol-chloroform extraction has traditionally been a manual and labor-intensive process, recent advancements have made its integration into automated, high-throughput workflows possible. nih.govresearchgate.netnih.govf1000research.combiorxiv.orgbiorxiv.org
A significant breakthrough in this area is the development of a protocol for automated phenol-chloroform extraction of high molecular weight genomic DNA using a dual-arm anthropomorphic robot. nih.govresearchgate.netnih.govf1000research.combiorxiv.orgbiorxiv.org This robotic system can perform all the necessary steps, including the precise handling of the aqueous phase in the presence of organic solvents, mixing, centrifugation, and transfer of the nucleic acid-containing layer. nih.govf1000research.com Automating the procedure not only increases throughput but also enhances reproducibility and reduces the risk of DNA shearing by minimizing manual handling. nih.govbiorxiv.org
The automated system has been successfully used to extract DNA from a variety of biological samples, including algae, bacteria, insects, and human cell lines, yielding DNA of a quality suitable for long-read sequencing platforms like Oxford Nanopore and PacBio. nih.govresearchgate.netnih.govbiorxiv.org This is particularly important as these technologies require intact, high molecular weight DNA to achieve their full potential. nih.govbiorxiv.org
Challenges in automating this process include the need for precise liquid handling to avoid disturbing the interface between the aqueous and organic layers, and the potential for organic solvents to affect the plasticware used in the automated system. nih.gov These challenges have been addressed through the use of specialized electronic pipettors capable of slower aspiration rates and by optimizing the timing of reagent addition to minimize contact with plastic components. nih.gov
Table 3: Comparison of Manual vs. Automated Phenol-Chloroform Extraction
| Parameter | Manual Extraction | Automated Extraction |
| Throughput | Low to moderate | High (e.g., up to 14 samples per run) nih.gov |
| Reproducibility | Operator-dependent | High |
| Risk of Contamination | Higher | Lower |
| DNA Shearing | Higher risk due to manual handling | Minimized due to gentle robotic handling nih.govbiorxiv.org |
| Hands-on Time | High | Low |
| Suitability | Smaller scale experiments | Large-scale genomics projects |
Continued Relevance of Phenol, Molecular Biology Grade in Emerging Research Fields
The robustness and reliability of phenol-based extraction ensure its continued use in several cutting-edge research areas that require high-quality nucleic acids.
Long-Read Sequencing: The advent of long-read sequencing technologies, such as those offered by PacBio and Oxford Nanopore, has revolutionized genomics by enabling the assembly of complex genomes and the analysis of structural variants. A major prerequisite for these technologies is the availability of high molecular weight (HMW) DNA. Phenol-chloroform extraction is a preferred method for obtaining HMW DNA because it involves minimal mechanical shearing compared to many column-based methods. nih.govnih.gov The ability to consistently isolate long DNA fragments makes this classic technique indispensable for studies utilizing these advanced sequencing platforms. researchgate.net
Metagenomics: The study of microbial communities through metagenomics relies on the efficient extraction of DNA from diverse and often challenging environmental samples. Phenol-chloroform based methods have proven effective for a wide range of metagenomic samples, including those from the human gut, soil, and aquatic environments. nih.gov Its ability to handle complex matrices and yield DNA from a broad spectrum of microorganisms makes it a valuable tool for understanding the composition and function of microbiomes.
Ancient DNA (aDNA) Research: The analysis of aDNA from archaeological and paleontological remains is a rapidly growing field. These samples are characterized by low quantities of highly degraded and contaminated DNA. Phenol-chloroform extraction is a commonly employed method in aDNA studies as it allows for the recovery of total nucleic acid content with minimal loss of the precious, low molecular weight fragments that often constitute the majority of the endogenous DNA. researchgate.net While silica-based methods are also used, the phenol-chloroform approach remains a staple for maximizing the recovery of genetic material from these challenging samples. researchgate.netresearchgate.net
Single-Cell Genomics: While many commercial kits are available for single-cell RNA sequencing, phenol-chloroform based methods are also being adapted for this application. These protocols are particularly useful for the non-selective extraction of total RNA from single cells, which can be important for studying the full complement of RNA species within a cell. The ability to obtain high-quality total RNA from a single oocyte, for example, has been demonstrated using a modified phenol-chloroform protocol, highlighting the method's adaptability to even the most minute sample sizes.
Q & A
Q. What molecular biology-grade specifications for phenol are critical in nucleic acid extraction protocols, and how should they be validated?
Methodological Answer: Molecular biology-grade phenol must meet stringent purity criteria (e.g., absence of nucleases, heavy metals, and oxidative byproducts). Validation involves:
- pH Testing : Use a calibrated pH meter to ensure phenol is equilibrated to the correct pH (e.g., pH 4.5–5.0 for RNA extraction to minimize DNA contamination) .
- Nuclease Assays : Perform controlled digestions with RNase/DNase-free controls to confirm absence of enzymatic activity .
- Phase Separation Efficiency : Test partitioning behavior with control samples to ensure proper separation of aqueous and organic phases .
- Documentation : Maintain batch-specific certificates of analysis (COA) and cross-reference with institutional quality control protocols .
Q. How to design a controlled experiment to assess phenol’s efficiency in protein versus nucleic acid isolation?
Methodological Answer: Apply the PICOT framework to structure the experiment:
- Population/Problem : Homogenized tissue lysates.
- Intervention : Phenol-chloroform extraction under varying pH conditions.
- Comparison : Commercial column-based nucleic acid/protein isolation kits.
- Outcome : Quantify nucleic acid yield (A260/A280) and protein recovery (Bradford/Lowry assay).
- Time Frame : Repeat experiments across three biological replicates to assess reproducibility . Include controls for RNase/DNase contamination and validate results using gel electrophoresis (nucleic acids) and SDS-PAGE (proteins) .
Advanced Research Questions
Q. What advanced statistical methods are appropriate for identifying confounding variables in phenol-based extraction protocols across heterogeneous sample types?
Methodological Answer: Use multivariate regression analysis to model yield variability against factors like:
- Sample lipid content (e.g., adipose vs. muscle tissue).
- pH deviations during phase separation.
- Centrifugation speed/time. Incorporate ANOVA to isolate significant variables and apply Bonferroni correction for multiple comparisons . For high-dimensional data (e.g., multi-omics studies), apply principal component analysis (PCA) to cluster extraction efficiency patterns . Document all parameters using standardized metadata templates to enhance reproducibility .
Q. How can systematic error in phenol-chloroform phase separation be minimized through experimental design modifications?
Methodological Answer:
- Optimized Centrifugation : Use fixed-angle rotors (vs. swing-out) to improve phase partitioning consistency .
- Temperature Control : Pre-cool centrifuges to 4°C to reduce protein solubility in the organic phase .
- Buffer Composition : Add chaotropic salts (e.g., guanidinium thiocyanate) to the aqueous phase to enhance nucleic acid retention .
- Automation : Implement liquid-handling robots for precise reagent mixing, reducing manual variability . Validate modifications using a split-sample approach , where half the lysate is processed with standard vs. optimized protocols .
Q. How to critically evaluate the suitability of phenol-based methods in published molecular biology studies for replicability?
Methodological Answer: Apply the PEO framework to assess:
- Population : Sample type (e.g., bacterial vs. mammalian cells).
- Exposure : Detailed phenol preparation steps (pH, equilibration buffers).
- Outcome : Reported yields and purity metrics. Cross-reference methods sections for completeness (e.g., centrifugation parameters, reagent ratios) and check for adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) . If data contradicts prior studies, evaluate whether variability stems from protocol deviations (e.g., incomplete phase separation) or unaccounted sample heterogeneity .
Data Contradiction and Optimization
Q. What steps should be taken when phenol-based protein assays (e.g., Lowry method) yield inconsistent results across replicates?
Methodological Answer:
- Troubleshooting Tree :
Verify reagent freshness (e.g., Folin phenol reagent absorbance at 650 nm ).
Standardize protein denaturation (e.g., 95°C for 5 minutes) to eliminate secondary structure interference.
Use internal controls (e.g., BSA standards) in every assay plate to normalize inter-run variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
